((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid
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Overview
Description
((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its piperidine ring, which is substituted with a tert-butoxycarbonylamino group and an acetic acid moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetic acid moiety through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of catalysts and optimized reaction conditions are crucial in industrial production to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of ((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
(®-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid: The enantiomer of the compound with the opposite stereochemistry.
N-Boc-piperidine-4-carboxylic acid: A similar compound with a different substitution pattern on the piperidine ring.
N-Boc-piperidine-3-carboxylic acid: Another related compound with a carboxylic acid group at a different position on the piperidine ring.
Uniqueness
((S)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-5-4-6-14(7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJZVODYVORIOT-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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